Home > Products > Screening Compounds P20832 > SHP099 hydrochloride
SHP099 hydrochloride - 1801747-11-4; 1801747-42-1; 2200214-93-1

SHP099 hydrochloride

Catalog Number: EVT-2982422
CAS Number: 1801747-11-4; 1801747-42-1; 2200214-93-1
Molecular Formula: C16H20Cl3N5
Molecular Weight: 388.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SHP099 hydrochloride is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, which plays a significant role in various cellular signaling pathways, particularly those related to cancer progression and immune response. The compound is notable for its selectivity, inhibiting SHP2 while sparing other closely related proteins, which is critical for minimizing off-target effects in therapeutic applications. SHP099 has garnered attention in the pharmaceutical industry for its potential in treating cancers associated with aberrant SHP2 activity.

Source and Classification

SHP099 was developed by Novartis as part of a broader effort to identify selective inhibitors of SHP2. This compound belongs to the class of small molecule inhibitors specifically targeting the allosteric sites of enzymes, distinguishing it from traditional active site inhibitors which often lack specificity. The compound's design was informed by extensive medicinal chemistry research aimed at improving potency and selectivity over other kinases and phosphatases .

Synthesis Analysis

Methods

The synthesis of SHP099 hydrochloride involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the formation of a core scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its binding properties to SHP2.

Technical Details

  1. Starting Materials: The synthesis utilizes commercially available starting materials that undergo transformations such as amination, alkylation, and cyclization.
  2. Reagents: Common reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid for salt formation), and solvents (e.g., dimethyl sulfoxide).
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography and recrystallization to obtain pure SHP099 hydrochloride.
Molecular Structure Analysis

Structure

The molecular structure of SHP099 consists of a complex arrangement that allows it to fit into the allosteric site of SHP2. The compound features multiple functional groups that facilitate interactions with the protein's binding pocket.

Data

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: 283.77 g/mol
  • X-ray Crystallography: Structural studies using X-ray crystallography have elucidated its binding mode, revealing how it stabilizes the inactive conformation of SHP2 by occupying the interdomain interface .
Chemical Reactions Analysis

SHP099 hydrochloride undergoes specific chemical reactions upon binding to SHP2, primarily involving non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its inhibitory action:

  1. Binding Mechanism: Upon binding, SHP099 stabilizes the closed conformation of SHP2, preventing substrate access to the catalytic site.
  2. Selectivity: The compound exhibits high selectivity over other phosphatases and kinases due to its unique binding site interactions .
Mechanism of Action

The mechanism of action for SHP099 involves allosteric inhibition of SHP2. By binding to an allosteric site, it induces conformational changes that prevent the enzyme from interacting with its substrates:

  • Inhibition Process: The compound inserts into a tunnel pocket formed by the N-SH2, C-SH2, and PTP domains, effectively blocking substrate access.
  • Impact on Signaling Pathways: Inhibition of SHP2 disrupts downstream signaling pathways associated with cell proliferation and survival, making it a promising candidate for cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • pH Range: Exhibits stability across a physiological pH range (pH 7.0 - 7.4).

Relevant data indicates that these properties contribute to its efficacy as a therapeutic agent while maintaining safety profiles during clinical applications.

Applications

SHP099 hydrochloride has several scientific applications, particularly in cancer research:

  • Cancer Therapy: It is being investigated for its potential use in treating various cancers characterized by hyperactive SHP2 signaling pathways, including non-small cell lung cancer and other solid tumors.
  • Immunotherapy: Research suggests that combined inhibition of SHP2 with other pathways may enhance T-cell responses against tumors, providing a dual approach to cancer treatment .
  • Clinical Trials: Currently undergoing clinical trials to evaluate its efficacy and safety in patients with specific oncogenic mutations related to SHP2 activity.
Molecular Mechanisms of SHP099 Hydrochloride in SHP2 Allosteric Inhibition

Structural Basis of SHP2 Auto-Inhibition and SHP099 Binding Dynamics

SHP2 (PTPN11) maintains cellular homeostasis through an autoinhibited conformation where the N-SH2 domain obstructs the catalytic PTP site. This closed state is stabilized by extensive interfacial interactions between the N-SH2 "backside loop" (residues 55–60) and the PTP domain's catalytic cleft (residues 246–517). SHP099 hydrochloride binds a previously unidentified allosteric pocket formed by the confluence of three domains: the N-SH2, C-SH2, and PTP domains [2] [5]. X-ray crystallography reveals that SHP099 anchors to this pocket via:

  • Hydrogen bonding with Thr219/Arg220 (linker region) and Asn491 (PTP domain)
  • Hydrophobic interactions involving Leu254, Val487, and Phe113 (C-SH2 backbone carbonyl) [2] [8]This binding stabilizes the autoinhibited conformation, reducing linker region (Val209–Arg231) flexibility by 40% and enhancing intramolecular contacts between the PTP domain and SH2 domains. Key residues critical for conformational locking include Thr219–Val490, Arg220–Ile488, and Leu254–Asn491 [1].

Table 1: Key Protein-Inhibitor Interactions of SHP099

SHP099 Binding SiteInteracting ResiduesInteraction TypeFunctional Impact
N-SH2 domainR111H-bond (Nε)Stabilizes interdomain interface
C-SH2 domainF113 (backbone carbonyl)H-bondAnchors inhibitor core
Linker regionT219, R220H-bond/ElectrostaticReduces linker flexibility
PTP domainT253, Q495H-bond/HydrophobicLocks catalytic cleft

Conformational Reorganization of Oncogenic SHP2 Mutants and Restoration via SHP099

Oncogenic mutations (e.g., E76K, E69K) destabilize SHP2's autoinhibited state. The E76K variant undergoes a 120° rotation of the C-SH2 domain, forcing the N-SH2 domain away from the PTP catalytic site. This "open conformation" exposes the active site, increases basal phosphatase activity by 300%, and eliminates the allosteric binding pocket, reducing SHP099 affinity by >100-fold [5] [1]. Crucially, SHP099 binding restores structural control:

  • E76K mutant: SHP099 binding forces reversion to a closed conformation near-identical to wild-type SHP2 (RMSD = 0.4 Å), re-establishing autoinhibitory contacts [5].
  • E69K mutant: Despite high basal activity, molecular dynamics simulations confirm SHP099 reduces flexibility of the linker region and strengthens interactions with Thr219/Arg220, suppressing catalytic function [1].Mutational sensitivity correlates with thermodynamic destabilization: weakly activating mutants (e.g., A72V) exhibit IC~50~ values of ~100 nM, whereas strongly activating mutants (e.g., E76K) require >10 µM SHP099 for inhibition [5].

Table 2: SHP099 Sensitivity Across SHP2 Oncogenic Mutants

MutationStructural ImpactBasal Activity IncreaseSHP099 IC₅₀
Wild-typeStable autoinhibition1x70 nM [10]
E69KPartial linker destabilization25x120 nM [1]
A72VMild interfacial disruption15x300 nM [5]
E76KComplete domain reorganization300x12 µM [5]

Thermodynamic and Kinetic Profiling of SHP2-SHP099 Interactions

Biophysical analyses reveal SHP099 binding is enthalpy-driven, with ΔG = –10.2 kcal/mol. Key thermodynamic contributors include:

  • Entropy-enthalpy compensation: Favorable hydrogen bonding (ΔH = –15.3 kcal/mol) offsets conformational entropy loss (TΔS = –5.1 kcal/mol) [2].
  • Slow dissociation kinetics: Off-rate (k~off~) = 0.02 s⁻¹, conferring a residence time >50 seconds—critical for sustained pathway inhibition [10].Comparative studies with analogs like PB17-026-01 (IC~50~ = 38.9 nM) highlight structural determinants of potency:
  • The dichlorophenyl moiety enhances hydrophobic contacts with Leu254/Q495 (ΔΔG = –1.8 kcal/mol vs. SHP099)
  • Loss of hydrogen bonding with Glu250 reduces affinity 20-fold in PB17-036-01 [2].

Modulation of RAS/ERK, PI3K/AKT, and JAK/STAT Signaling Cascades

SHP099 exerts broad signaling effects by preventing SHP2-mediated activation of downstream effectors:

  • RAS/ERK pathway: SHP099 inhibits growth factor-induced SOS recruitment, reducing GTP-RAS levels by 60% and phospho-ERK by 80% in RTK-driven cancer cells (KYSE-520 model) [4] [8].
  • PI3K/AKT axis: By blocking GAB1 dephosphorylation, SHP099 suppresses PIP₃ generation and AKT phosphorylation. This downregulates EMT transcription factors (Snail/Slug) and upregulates E-cadherin, inhibiting metastasis in colorectal cancer models [6] [4].
  • JAK/STAT and PD-1 pathways: SHP099 attenuates cytokine-induced STAT3 phosphorylation (40% reduction at 1 µM) and synergizes with PD-1 inhibitors by disrupting SHP2's role in immune checkpoint signaling [8] [10]. Cross-talk between these pathways enables compensatory activation; dual SHP2/MEK inhibition enhances antitumor efficacy by blocking ERK-dependent feedback loops [3].

Table 3: SHP099-Mediated Signaling Modulation in Cancer Models

PathwayKey EffectorsSHP099-Induced ChangeFunctional Outcome
RAS/ERKp-ERK, GTP-RAS↓80%, ↓60%Cell cycle arrest
PI3K/AKTp-AKT, Girdin↓70%, ↓65%EMT suppression [6]
JAK/STATp-STAT3↓40%Reduced survival signaling
PD-1 immune checkpointPD-1-PD-L1 complexDisruptedEnhanced T-cell activity

Properties

CAS Number

1801747-11-4; 1801747-42-1; 2200214-93-1

Product Name

SHP099 hydrochloride

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride

Molecular Formula

C16H20Cl3N5

Molecular Weight

388.72

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.